molecular formula C17H16ClF3N4O B2971702 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide CAS No. 856181-88-9

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

Cat. No. B2971702
M. Wt: 384.79
InChI Key: KIIHAKPZNZGBPB-UHFFFAOYSA-N
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Description

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It is also known as ML267 .


Synthesis Analysis

The synthesis of this compound involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound generally involve the exchange of chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has led to the synthesis of novel derivatives with potential anticancer and anti-inflammatory properties. For instance, a study presented the synthesis of novel pyrazolopyrimidines derivatives, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities, which suggests potential for cancer and inflammation treatment (Rahmouni et al., 2016).

Drug Development and SAR Studies

Another study focused on structure-activity relationship (SAR) studies of compounds as inhibitors of transcription factors NF-kappaB and AP-1, aiming to improve oral bioavailability. These findings highlight the compound's potential in drug development for diseases where NF-kappaB and AP-1 play a critical role (Palanki et al., 2000).

Antimicrobial and Antibacterial Activity

Compounds with the piperazine motif have also been synthesized and evaluated for their antimicrobial properties. For example, research into pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial activity, suggesting applications in combating bacterial infections (Rostamizadeh et al., 2013).

Antitumor and Antimicrobial Activities

Enaminones, which share functional similarities with the target compound, have been used as building blocks for the synthesis of substituted pyrazoles, displaying both antitumor and antimicrobial activities. This underscores the potential utility of similar compounds in cancer therapy and infection control (Riyadh, 2011).

Chemical Synthesis and Structural Analysis

Furthermore, studies have explored the synthesis and structural analysis of derivatives, providing insights into the chemical properties and potential applications of such compounds in material science or as intermediates in organic synthesis (Anuradha et al., 2014).

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, has been increasing steadily in the last 30 years . Future research may focus on exploring different synthetic methods for introducing TFMP groups within the structures of other molecules .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c18-14-10-12(17(19,20)21)11-22-15(14)24-6-8-25(9-7-24)16(26)23-13-4-2-1-3-5-13/h1-5,10-11H,6-9H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIHAKPZNZGBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-phenylpiperazine-1-carboxamide

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